molecular formula C₅₉H₉₇N₁₃O₁₁S B612734 2293841-58-2 CAS No. 2293841-58-2

2293841-58-2

カタログ番号: B612734
CAS番号: 2293841-58-2
分子量: 1196.55
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2293841-58-2, the free base form of BCMA72-80 acetate, is a synthetic peptide designed for research applications in oncology. It is an HLA-A2-specific B-cell maturation antigen (BCMA) peptide, primarily used to study BCMA-expressing malignancies such as multiple myeloma and certain tumors . BCMA is a critical therapeutic target due to its overexpression in plasma cell dyscrasias, making this compound valuable for immunotherapy research, including T-cell receptor (TCR) engagement and vaccine development .

Key properties include:

  • Target: HLA-A2-restricted BCMA epitope (amino acid residues 72–80).
  • Application: Investigates antigen presentation, immune response modulation, and tumor microenvironment interactions.
  • Commercial Availability: Sold in quantities ranging from 1 mg to 50 mg, with prices from ¥1,300 to ¥9,350 .

特性

CAS番号

2293841-58-2

分子式

C₅₉H₉₇N₁₃O₁₁S

分子量

1196.55

配列

One Letter Code: YLMFLLRKI

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

While 2293841-58-2 is structurally and functionally distinct from most small-molecule drugs, its comparison focuses on peptides and biologics used in analogous research contexts. Below is a detailed analysis:

Table 1: Comparison of 2293841-58-2 with Functionally or Structurally Related Compounds

Compound CAS No. Target/Mechanism Research Application Key Differences from 2293841-58-2 Sources
BCMA72-80 acetate 2293841-58-2 HLA-A2-restricted BCMA epitope Multiple myeloma, tumor immunology Reference compound
CMD178 Not provided STAT5 inhibition; suppresses Treg cells Autoimmunity, cancer immunotherapy Targets STAT5 signaling, not BCMA
T7 Tag Peptide Not provided Epitope tag for protein detection Protein purification, molecular biology Structural tag, no therapeutic relevance
Calpain Inhibitor XII Not provided Calpain I/II and cathepsin B inhibition Neurodegeneration, viral infection Protease inhibitor, unrelated to BCMA
Apraglutide 1295353-98-8 GLP-2 analog Short bowel syndrome, gut repair Hormone analog, non-immunological target

Key Findings:

Functional Distinctions: Unlike CMD178 (a STAT5 inhibitor) or Apraglutide (a gut hormone analog), 2293841-58-2 is exclusively tailored for HLA-A2-mediated immune recognition of BCMA, making it unique in oncology-focused immunotherapy research . T7 Tag Peptide and Calpain Inhibitor XII serve non-therapeutic roles (e.g., protein tagging or enzyme inhibition), whereas 2293841-58-2 directly engages antigen-presenting cells to modulate tumor immunity .

Structural Similarities: No structurally analogous peptides targeting BCMA are documented in the provided evidence. However, other HLA-A2-restricted peptides (e.g., WT1 or NY-ESO-1 epitopes) share similar MHC-I presentation mechanisms but differ in antigen specificity .

Research Utility :

  • 2293841-58-2 is pivotal for studying BCMA’s role in plasma cell survival, while compounds like CMD178 explore STAT5’s impact on regulatory T cells, illustrating divergent pathways in immune modulation .

Notes on Limitations:

  • The evidence lacks direct data on BCMA-targeting analogs, necessitating comparisons with peptides used in adjacent research areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。